molecular formula C13H15NO6 B1206092 Fenitropan CAS No. 65934-95-4

Fenitropan

Cat. No. B1206092
CAS RN: 65934-95-4
M. Wt: 281.26 g/mol
InChI Key: AYBALPYBYZFKDS-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fenitropan is a member of amphetamines.

Scientific Research Applications

1. Effect on Plant Metabolism and Fungus

Fenitropan, known for its fungicidal properties, has been studied for its effects on the metabolism of higher plants and the fungus Fusarium oxysporum. Research shows that fenitropan impacts photosynthetic activity, respiration, RNA content, and protein synthesis in these organisms. It is suggested to be an inhibitor of aminoacyl tRNA ligases for aromatic amino acids (Király et al., 1985).

2. Pharmacological Actions of Fentanyl Citrate

Although not directly linked to fenitropan, studies on Fentanyl citrate provide insights into the pharmacological actions of similar substances. Fentanyl citrate is noted for its high potency, rapid onset, and short duration of action, with minimal hypotensive activity and absence of emetic activity after intravenous administration (Gardocki & Yelnosky, 1964).

3. Sublethal Effects on Forest Passerines

The sublethal and long-term effects of fenitrothion, a related compound, on forest songbirds were explored in a 5-year study. This research provides insights into the ecological impact of such compounds, showing behavioral changes but no long-term effects on songbird populations (Millikan & Smith, 1990).

4. Pharmacogenomics and Forensic Toxicology

In the context of forensic toxicology, pharmacogenomics, which studies genetic contributions to drug action, has been applied to certify toxicity in cases involving substances like fentanyl. This approach may offer insights into individual variations in response to similar compounds (Jin et al., 2005).

properties

CAS RN

65934-95-4

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

[(2R,3S)-3-acetyloxy-2-nitro-3-phenylpropyl] acetate

InChI

InChI=1S/C13H15NO6/c1-9(15)19-8-12(14(17)18)13(20-10(2)16)11-6-4-3-5-7-11/h3-7,12-13H,8H2,1-2H3/t12-,13+/m1/s1

InChI Key

AYBALPYBYZFKDS-OLZOCXBDSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@H](C1=CC=CC=C1)OC(=O)C)[N+](=O)[O-]

SMILES

CC(=O)OCC(C(C1=CC=CC=C1)OC(=O)C)[N+](=O)[O-]

Canonical SMILES

CC(=O)OCC(C(C1=CC=CC=C1)OC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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